molecular formula HCOONH4<br>CH5NO2 B103936 Ammonium formate CAS No. 540-69-2

Ammonium formate

Cat. No. B103936
CAS RN: 540-69-2
M. Wt: 63.056 g/mol
InChI Key: VZTDIZULWFCMLS-UHFFFAOYSA-N
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Description

Ammonium formate is a compound that has been studied for its various applications and properties. It is known to form chiral metal formate frameworks when combined with different metal ions such as Mn, Co, Ni, Zn, and Mg. These frameworks exhibit interesting thermal, dielectric, and magnetic properties, making them of interest in materials science . Ammonium formate also serves as a hydrogen transfer agent in catalytic reductions of carbon-carbon double bonds, showcasing its utility in organic synthesis . Additionally, it has been identified as a sensitive material for electron paramagnetic resonance (EPR) dosimetry, which is useful in measuring radiation doses . Its potential as an energy-dense electrochemical fuel has been explored due to its ability to decompose into hydrogen and formate with high efficiency . Furthermore, ammonium formate has been used as a deuterium source in mild catalytic transfer reactions, which is valuable in the synthesis of deuterated organic compounds .

Synthesis Analysis

The synthesis of ammonium formate frameworks involves the combination of hydroxylammonium and various metal ions. The resulting structures are isostructural and crystallize in a nonpolar chiral orthorhombic space group. The small size of the hydroxylammonium ion and its ability to form strong hydrogen bonds are crucial for the formation of these dense chiral frameworks . In the context of catalysis, ammonium formate is used in conjunction with Pd/C as a catalyst for the reduction of olefins and α,β-unsaturated ketones in methanol .

Molecular Structure Analysis

The molecular structure of ammonium formate frameworks is characterized by anionic metal formate frameworks with a 4(9)·6(6) topology. The metal centers are octahedrally coordinated and connected by anti-anti formate ligands. The hydroxylammonium ions are orderly located in the channels, forming strong hydrogen bonds with the formate framework . In the case of dimethylammonium manganese(ii) formate, the local structure revealed by neutron scattering measurements shows that the ammonium moiety forms short hydrogen bonds with the formate ions, which are crucial for the phase transition behavior of the material .

Chemical Reactions Analysis

Ammonium formate participates in various chemical reactions, including hydrogen transfer reductions and dehydrogenation reactions. It effectively reduces carbon-carbon double bonds in the presence of a Pd/C catalyst . In dehydrogenation reactions, a mixture of formic acid and ammonium formate exhibits high activity and capacity, with the formate acting as a catalyst for the decomposition of formic acid .

Physical and Chemical Properties Analysis

The physical and chemical properties of ammonium formate frameworks are diverse. They display dielectric properties and undergo phase transitions without significant changes in simple dielectric properties . The magnetic members among these frameworks exhibit antiferromagnetic ordering and spontaneous magnetization at low temperatures . Ammonium formate also shows high sensitivity as an EPR dosimeter material, with a signal that is stable minutes after irradiation and remains unchanged for days . As an electrochemical fuel, it decomposes at elevated temperatures with high Faradaic efficiency, releasing hydrogen and formate . Additionally, the resilience of the formate cage in metal-organic frameworks like dimethyl ammonium manganese formate under pressure indicates the stability of the hydrogen bond network .

Safety And Hazards

Ammonium formate may form combustible dust concentrations in air. It causes skin irritation, serious eye irritation, and may cause respiratory irritation .

properties

IUPAC Name

azanium;formate
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InChI

InChI=1S/CH2O2.H3N/c2-1-3;/h1H,(H,2,3);1H3
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InChI Key

VZTDIZULWFCMLS-UHFFFAOYSA-N
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Canonical SMILES

C(=O)[O-].[NH4+]
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Molecular Formula

CH5NO2, HCOONH4
Record name AMMONIUM FORMATE
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Related CAS

64-18-6 (Parent)
Record name Ammonium formate
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DSSTOX Substance ID

DTXSID6029624
Record name Formic acid, ammonium salt
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Molecular Weight

63.056 g/mol
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Physical Description

Ammonium formate is a white solid with a weak odor of ammonia. Sinks and mixes slowly with water. (USCG, 1999), Liquid, Deliquescent solid; [Hawley] White in color, weak odor of ammonia; [CAMEO] Soluble in water; [MSDSonline]
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Boiling Point

180 °C DECOMP
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Solubility

IN WATER: 102 G/100 CC @ 0 °C, 531 G/100 CC @ 80 °C; SOL IN ETHER, AMMONIA
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Density

1.28 at 77 °F (USCG, 1999) - Denser than water; will sink, 1.280
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Product Name

Ammonium formate

Color/Form

WHITE MONOCLINIC CRYSTALS

CAS RN

540-69-2, 70179-79-2
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Melting Point

241 °F (USCG, 1999), 116 °C
Record name AMMONIUM FORMATE
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Synthesis routes and methods I

Procedure details

The same operation as in Example (90d) was performed using ethyl cis(±)-3-(4-{benzyl[(benzyloxy)carbonyl]amino}-3-methoxypiperidin-1-yl)-5-methylbenzoate obtained in Example (259f) (126 mg, 0.24 mmol), a 10% palladium-carbon catalyst (63 mg), ammonium formate (155 mg, 2.4 mmol) and ethanol (5 mL), to obtain the title compound. The resulting compound was used for the next reaction without purification.
Name
ethyl cis(±)-3-(4-{benzyl[(benzyloxy)carbonyl]amino}-3-methoxypiperidin-1-yl)-5-methylbenzoate
Quantity
126 mg
Type
reactant
Reaction Step One
Name
palladium-carbon
Quantity
63 mg
Type
catalyst
Reaction Step Two
Quantity
5 mL
Type
solvent
Reaction Step Two

Synthesis routes and methods II

Procedure details

The same operation as in Example (90d) was performed using methyl cis(±)-3-(4-{benzyl[(benzyloxy)carbonyl]amino}-3-methoxypiperidin-1-yl)-2-fluorobenzoate obtained in Example (263a) (31 mg, 0.06 mmol), a 10% palladium-carbon catalyst (20 mg), ammonium formate (39 mg, 0.61 mmol) and methanol (4 mL), to obtain the title compound. The resulting compound was used for the next reaction without purification.
Name
methyl cis(±)-3-(4-{benzyl[(benzyloxy)carbonyl]amino}-3-methoxypiperidin-1-yl)-2-fluorobenzoate
Quantity
31 mg
Type
reactant
Reaction Step One
Name
palladium-carbon
Quantity
20 mg
Type
catalyst
Reaction Step Two
Quantity
4 mL
Type
solvent
Reaction Step Two

Synthesis routes and methods III

Procedure details

The compound (74 mg, 0.106 mmol) obtained in Example 1j was dissolved in methylene chloride (1.5 mL), triethylamine (17 μL., 0.121 mmol) and pivaloyl chloride (13 μL, 0.105 mmol) were added under ice cooling, and the mixture was stirred at room temperature for 25 minutes. A solution of the compound (66 mg, 0.101 mmol) obtained in Example 92b in methylene chloride (1.5 mL) was added dropwise to the reaction mixture under ice cooling, and the mixture was stirred at room temperature for 2.5 days. The solvent was evaporated under reduced pressure, and the resulting residue was purified by NH silica gel column chromatography (ethyl acetate:methanol=100:0→40:1, v/v) and further by reverse phase preparative column chromatography (Waters; XTerra Prep MS C18 OBD, 5 μm, 30×100 mm) (acetonitrile:0.1% aqueous ammonium formate solution=60:40, v/v) to give the title compound (89 mg; yield, 66%) as a white solid.
Name
compound
Quantity
74 mg
Type
reactant
Reaction Step One
Quantity
1.5 mL
Type
solvent
Reaction Step One
Quantity
17 μL
Type
reactant
Reaction Step Two
Quantity
13 μL
Type
reactant
Reaction Step Two
Name
compound
Quantity
66 mg
Type
reactant
Reaction Step Three
Quantity
1.5 mL
Type
solvent
Reaction Step Three
Yield
0.1%
Yield
66%

Synthesis routes and methods IV

Procedure details

The compound (67 mg, 0.097 mmol) obtained in Example 1j was dissolved in methylene chloride (2 mL), triethylamine (18 μL, 0.13 mmol) and pivaloyl chloride (12 μL, 0.097 mmol) were added under ice cooling, and the mixture was stirred at room temperature for 15 minutes. A solution of the compound (59 mg, 0.088 mmol) obtained in Example 11d in methylene chloride (2 mL) was added dropwise under ice cooling, and the mixture was stirred at room temperature for 2 hours. The solvent was evaporated under reduced pressure, and the resulting residue was purified by NH silica gel column chromatography (ethyl acetate:methanol=40:1→20:1, v/v) and further purified by reverse phase preparative column chromatography (Waters; XTerra Prep MS C18 OBD, 5 μm, 30×100 mm) (acetonitrile:0.1% aqueous ammonium formate solution=50:50→60:40, v/v) to give the title compound (53 mg; yield, 41%) as a light yellow solid.
Name
compound
Quantity
67 mg
Type
reactant
Reaction Step One
Quantity
2 mL
Type
solvent
Reaction Step One
Quantity
18 μL
Type
reactant
Reaction Step Two
Quantity
12 μL
Type
reactant
Reaction Step Two
Name
compound
Quantity
59 mg
Type
reactant
Reaction Step Three
Quantity
2 mL
Type
solvent
Reaction Step Three
Yield
0.1%
Yield
41%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Min. plausibility 0.01
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Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Ammonium formate
Reactant of Route 2
Ammonium formate
Reactant of Route 3
Ammonium formate
Reactant of Route 4
Ammonium formate

Citations

For This Compound
122,000
Citations
S Ram, RE Ehrenkaufer - Synthesis, 1988 - thieme-connect.com
… Recently we reported use of ammonium formate in catalytic hydrogen transfer reductions, in which nitroalkanes, nitro esters and aromatic nitro compounds such as nitrobenzene …
Number of citations: 233 www.thieme-connect.com
Z Pan, Z Zhang, W Li, X Huo, Y Liu, OC Esan… - ACS Energy …, 2023 - ACS Publications
… ammonium formate fuel cell is shown in Table S3. Therefore, despite the similar maximum power densities of ammonium formate … efficiency of the ammonium formate fuel cell verifies …
Number of citations: 1 pubs.acs.org
S Ram, LD Spicer - Synthetic Communications, 1987 - Taylor & Francis
… A method for deprotection of several N-benzyl derivatives of aminee to the corresponding amino derivatives with ammonium formate and 10% PI-C is reported . … The general type …
Number of citations: 117 www.tandfonline.com
ZJ Schiffer, S Biswas, K Manthiram - ACS Energy Letters, 2022 - ACS Publications
… In this work, we investigate ammonium formate as an energy carrier. It can be produced … We demonstrate an electrochemical cell that decomposes ammonium formate at 105 C, where it …
Number of citations: 7 pubs.acs.org
PG Reddy, GDK Kumar, S Baskaran - Tetrahedron Letters, 2000 - Elsevier
A convenient method for the N-formylation of secondary amines and anilines using ammonium formate - ScienceDirect … A convenient method for the N-formylation of …
Number of citations: 211 www.sciencedirect.com
D Johnson, B Boyes, R Orlando - Journal of biomolecular …, 2013 - ncbi.nlm.nih.gov
… addition of 7 mM ammonium formate (AF) to FA mobile phases nearly quadruples (7.4 mM) ionic strength, but only slightly increases the pH (FA=2.7; FA with ammonium formate=3.3). …
Number of citations: 55 www.ncbi.nlm.nih.gov
S Ram, LD Spicer - Tetrahedron letters, 1987 - erowid.org
… Various N-benzyl derivatives of amino acids and amines were deprotected to the corresponding free amino acids and amines using ammonium formate as the hydrogen …
Number of citations: 173 erowid.org
A Saha, B Ranu - The Journal of Organic Chemistry, 2008 - ACS Publications
… In conclusion, the present procedure using Cu nanoparticles and ammonium formate provides a very simple and efficient methodology for highly chemoselelective reductions of …
Number of citations: 220 pubs.acs.org
BC Ranu, A Sarkar, SK Guchhait… - JOURNAL-INDIAN …, 1998 - chemistry.mdma.ch
… ammonium formate have been used as possible in situ hydrogen sources; however, ammonium formate … catalytic transfer hydrogenation using ammonium formate as a hydrogen source …
Number of citations: 35 chemistry.mdma.ch
A Solla, M Westerholm, C Söderström, K Tormonen… - SAE transactions, 2005 - JSTOR
… using ammonium formate and its mixtures as reductant in SCR experiments a significant … In general in the engine experiments the ammonium formate-urea mixtures showed a …
Number of citations: 27 www.jstor.org

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